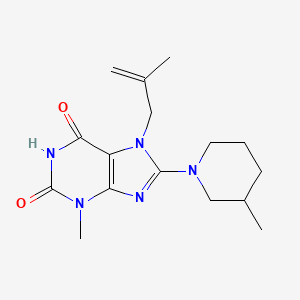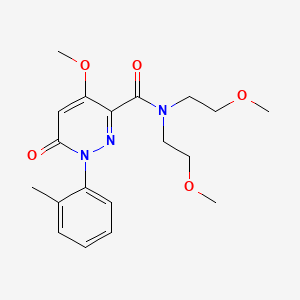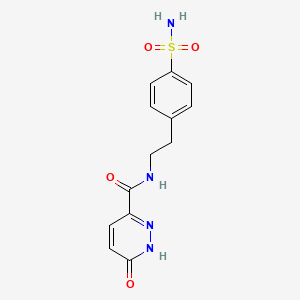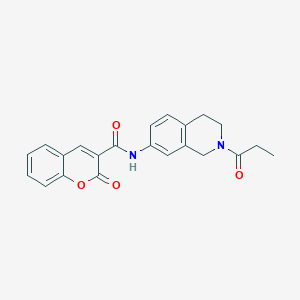![molecular formula C12H20ClNO3 B2580526 Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate CAS No. 318949-36-9](/img/structure/B2580526.png)
Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate” is a complex organic compound. It contains a cyclohexyl group (a six-membered carbon ring), an amide group (from the 2-chloroacetyl)amino part), and an ester group (from the methyl 2-propanoate part) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexyl ring, the polar amide group, and the ester group. The presence of these different groups would lead to a variety of intermolecular forces, including dipole-dipole interactions and London dispersion forces .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide and ester groups could make it somewhat soluble in polar solvents. The cyclohexyl group could contribute to solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Chemoselective N-chloroacetylation of Amino Compounds
This compound can be used in the chemoselective N-chloroacetylation of amino compounds such as amino alcohols and amino acids . This process involves the use of chloroacetyl chloride to produce chloroacetamides in a phosphate buffer within 20 minutes . This method is eco-friendly, easily scalable, robust, and represents the first example of a metal-free bio-compatible synthesis under neutral conditions .
Synthesis of Ceramides
The compound can also be used in the synthesis of ceramides . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid, which play a crucial role in determining the physical properties of skin and hair.
3. Inhibitor of Glutathione Peroxidase 4 (GPX4) “Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate” can act as an inhibitor of the glutathione peroxidase 4 (GPX4) . GPX4 is an enzyme that protects cells from oxidative damage. By inhibiting GPX4, this compound could potentially be used in research related to oxidative stress, aging, and various diseases.
Blockage of GSH Synthesis
This compound can inhibit the cysteine/glutamate amino acid transporter system that blocks GSH (Glutathione) synthesis . Glutathione is an antioxidant that helps prevent damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.
Bio-compatible Synthesis
The compound can be used in bio-compatible synthesis, a method that replicates biologically ambient conditions (that is, <37°C, pH 6–8, an aqueous solvent), so as not to disrupt protein architecture and/or function .
Development of New Synthetic Methods
The compound can be used in the development of new synthetic methods . The physio-chemical properties of amides, their stability, 3-dimensional conformational structure and conversion to other active groups has been extensively exploited by researchers in various fields .
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAHUHOPBGDMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide](/img/structure/B2580449.png)
![N~4~-[1-(4-fluorophenyl)ethyl]-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2580451.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide](/img/structure/B2580452.png)

![5-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2580456.png)


![2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2580459.png)

![N-(3-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2580461.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]oxane-4-carboxamide](/img/structure/B2580462.png)
